

history and development of danofloxacin as an antibiotic

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An In-depth Technical Guide to the History and Development of Danofloxacin

Executive Summary

Danofloxacin is a synthetic, third-generation fluoroquinolone antibiotic developed exclusively for veterinary medicine. Characterized by its broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as Mycoplasma species, it has become a critical tool for treating respiratory diseases in livestock. This document provides a comprehensive overview of the history of danofloxacin, its mechanism of action, key quantitative data on its efficacy and pharmacokinetics, and detailed experimental protocols relevant to its study and application.

History and Development

Danofloxacin (initially designated CP-76,136) was developed by Pfizer Inc.'s Central Research Division in the early 1990s as a veterinary-specific therapeutic agent.[1][2] The development focused on creating a compound with potent antibacterial properties and favorable pharmacokinetics in target animal species.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of danofloxacin is a multi-step chemical process.[3] The core structure's development was guided by extensive structure-activity relationship (SAR) studies. Researchers identified that the combination of an N1-cyclopropyl group and a specific C7 side chain, (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl, conferred the optimal balance of

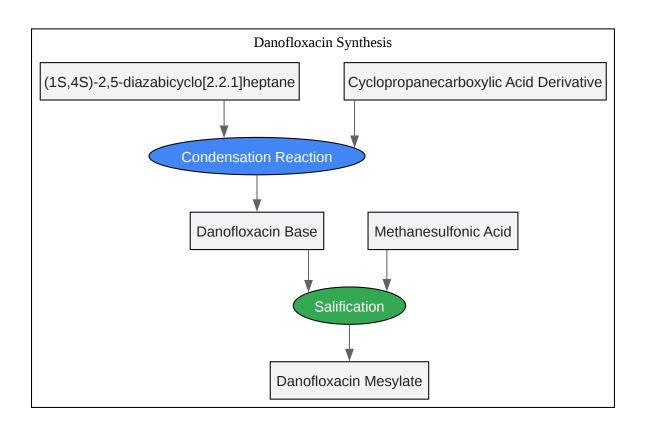


antibacterial potency, physicochemical properties, and pharmacodynamic profile.[4] The biologically active form is the (1S)-enantiomer.[3]

The common commercial form, danofloxacin mesylate, is synthesized by treating the danofloxacin base with methanesulfonic acid, which creates a more stable and bioavailable salt.[2][3]

Diagram 1: Simplified Danofloxacin Synthesis Pathway

A high-level overview of the key chemical reaction steps in the synthesis of danofloxacin mesylate.



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Caption: Simplified workflow for the synthesis of Danofloxacin Mesylate.



Mechanism of Action

Danofloxacin exerts its rapid, concentration-dependent bactericidal effect by inhibiting essential bacterial enzymes involved in DNA maintenance and replication.[5]

Inhibition of DNA Gyrase and Topoisomerase IV

The primary targets of danofloxacin are DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[3]

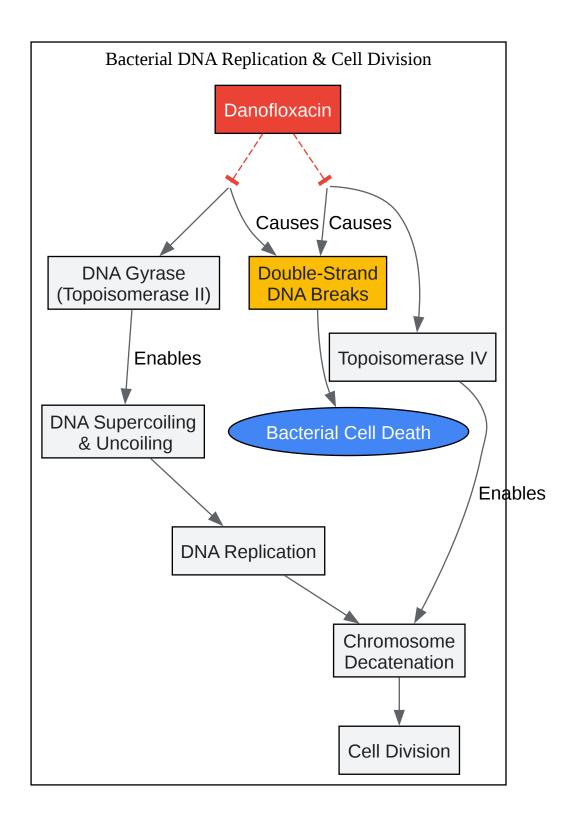
- DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a
 process necessary to relieve torsional strain during DNA replication and transcription.
- Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division.

By binding to and stabilizing the enzyme-DNA complex, danofloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks. This disruption of DNA integrity triggers a cascade of events, including the SOS response, ultimately resulting in the inhibition of DNA synthesis and bacterial cell death.[3]

Diagram 2: Danofloxacin's Molecular Mechanism of Action

Illustration of how danofloxacin disrupts bacterial DNA replication and cell division by targeting key enzymes.





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Caption: Danofloxacin inhibits DNA gyrase and topoisomerase IV, leading to cell death.



Quantitative Data

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

Danofloxacin demonstrates potent in vitro activity against a wide range of veterinary pathogens. MIC values, representing the lowest concentration of the drug that prevents visible bacterial growth, are summarized below.

Table 1: MIC Values of Danofloxacin Against Key Veterinary Pathogens

Bacterial Species	MIC₅₀ (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)	Reference(s)
Mannheimia haemolytica	0.064	≥4	0.015 - 0.5	[6][7]
Pasteurella multocida	0.016	0.5	0.015 - 0.06	[6][7]
Escherichia coli (Gushi chickens)	0.5	N/A	≤0.125 - ≥64	[8]
Actinobacillus pleuropneumonia e	N/A	0.0625	N/A	[6]
Mycoplasma hyopneumoniae	N/A	N/A	0.015 - 0.06	[9]
Mycoplasma bovis	N/A	N/A	0.03 - 0.125	[9]

| Mycoplasma gallisepticum | N/A | N/A | 0.015 - 0.125 |[9] |

Note: MIC₅₀ and MIC₅₀ are the concentrations inhibiting 50% and 90% of isolates, respectively. N/A indicates data not available in the cited sources.

The Clinical and Laboratory Standards Institute (CLSI) has established interpretive criteria for danofloxacin against M. haemolytica and P. multocida: Susceptible (≤0.25 µg/mL), Intermediate



(0.5 μ g/mL), and Resistant (\geq 1 μ g/mL).[10]

Pharmacokinetic Parameters

Danofloxacin exhibits favorable pharmacokinetic properties in target species, characterized by rapid absorption and excellent tissue penetration, particularly into the lungs.

Table 2: Selected Pharmacokinetic Parameters of Danofloxacin in Livestock

Species (Conditio n)	Dose & Route	C _{max} (µg/mL)	T _{max} (h)	t ₁ / ₂ (h)	Bioavaila bility (F%)	Referenc e
Calves	1.25 mg/kg IM/SC	0.39 - 0.48	0.8 - 1.3	3.9 - 4.4	~94-101%	[2]
Calves (Premature	8 mg/kg IV	10.14	N/A	17.47	N/A	[11]
Calves (Premature	8 mg/kg IM	2.51	1.0	28.41	124%	[11]
Lactating Cows	1.25 mg/kg IM	0.28	1.0	2.26	>100%	[5]

| Broiler Chickens | 5 mg/kg (in water) | 0.21 (plasma) | ~12 (steady state) | 5 - 6 | N/A |[2] |

C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; t₁/₂: Elimination half-life.

Key Experimental Protocols Protocol for MIC Determination (Microbroth Dilution)

This protocol is based on the CLSI guidelines for determining the in vitro susceptibility of bacteria to antimicrobial agents.[8]

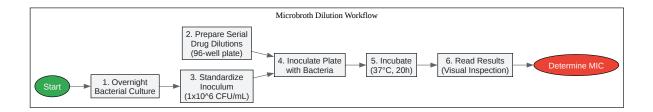


- Bacterial Preparation: Isolate strains of the target bacterium (e.g., E. coli) are incubated overnight in Luria-Bertani (LB) broth at 37°C. A small volume (e.g., 3 μL) is then transferred to Mueller-Hinton Broth (MHB) and incubated at 37°C with shaking (170 rpm) for approximately 4 hours to reach the logarithmic growth phase.
- Inoculum Standardization: The bacterial suspension is diluted in MHB to a final concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL.
- Plate Preparation: A 96-well microtiter plate is used. Danofloxacin stock solution is serially diluted two-fold across the plate using MHB to achieve a range of concentrations (e.g., starting from 64 μg/mL).
- Inoculation: The standardized bacterial suspension is added to each well containing the diluted danofloxacin.
- Controls: A positive control well (bacterial suspension in MHB without drug) and a negative control well (MHB only) are included for each strain.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Result Interpretation: The MIC is determined as the lowest concentration of danofloxacin at which no visible bacterial growth is observed.

Diagram 3: Experimental Workflow for MIC Determination

A step-by-step visual guide to the microbroth dilution method for assessing antibiotic susceptibility.





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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol for Clinical Trial in Bovine Respiratory Disease (BRD)

This protocol outlines a typical field study to evaluate the efficacy of danofloxacin for treating naturally occurring BRD.[12][13]

- Animal Selection: Calves (e.g., 6-11 months old) exhibiting clinical signs of BRD (e.g., depression, abnormal respiration, rectal temperature ≥40°C) under commercial feedlot conditions are selected.[13][14]
- Diagnosis and Sampling: Pre-treatment nasopharyngeal swabs are collected from each animal for bacterial culture and identification of causative pathogens (M. haemolytica, P. multocida, etc.).[12]
- Randomization and Blinding: Animals are randomly assigned to a treatment group (e.g., danofloxacin) or a control group (e.g., saline or another approved antibiotic). Observers assessing clinical signs are blinded to the treatment assignments.
- Treatment Administration: Danofloxacin is administered via subcutaneous (SC) injection at a specified dose (e.g., a single dose of 8 mg/kg or two doses of 6 mg/kg 48 hours apart).[13]



- Clinical Monitoring: Animals are monitored daily for a set period (e.g., 10-14 days). Rectal
 temperature and clinical attitude scores (evaluating depression, appetite, and respiratory
 signs) are recorded.
- Re-treatment Criteria: Pre-defined criteria are established for treatment failure, which may allow for a second dose or rescue therapy. For example, a second injection of danofloxacin might be administered on day 2 if clinical signs do not improve.[12]
- Efficacy Endpoint: The primary outcome is treatment success, defined as the resolution of clinical signs of BRD by the end of the study period (e.g., Day 12).[13]
- Data Analysis: Success rates between the treatment and control groups are compared statistically.

Protocol for Pharmacokinetic Analysis in Cattle

This protocol describes the methodology for determining the pharmacokinetic profile of danofloxacin in cattle.[11][15]

- Animal Model: Healthy or disease-challenged calves are used. For studies requiring tissue samples, animals may be cannulated.
- Drug Administration: A precise dose of danofloxacin is administered via a specific route (e.g., intravenous bolus, intramuscular injection, or subcutaneous injection).
- Sample Collection: Blood samples are collected into heparinized tubes at multiple predefined time points before and after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours). For tissue distribution studies, animals are euthanized at various time points, and samples (e.g., lung, bronchial mucosa) are collected.[15]
- Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen (-20°C or lower) until analysis. Tissue samples are homogenized.
- Analytical Method (HPLC): Danofloxacin concentrations in plasma and tissue homogenates are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
 - Extraction: The drug is extracted from the biological matrix.



- Chromatography: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence).
- Quantification: Peak areas are compared to a standard curve generated from known concentrations of danofloxacin. The limit of quantification is typically around 0.05 μg/mL in plasma.[15]
- Pharmacokinetic Modeling: The resulting plasma concentration-time data are analyzed using noncompartmental methods with specialized software to calculate key parameters such as C_{max}, T_{max}, AUC (Area Under the Curve), elimination half-life (t₁/₂), and bioavailability (F).
 [11]

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References

- 1. Preparation of an Antidanofloxacin Monoclonal Antibody and Development of Immunoassays for Detecting Danofloxacin in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danofloxacin [fao.org]
- 3. Danofloxacin [sitem.herts.ac.uk]
- 4. Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icba-israel.com [icba-israel.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antibacterial activity of danofloxacin against Escherichia coli in Gushi chickens and its residue depletion following multiple oral administration PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of danofloxacin, tylosin and oxytetracycline against mycoplasmas of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. New interpretive criteria for danofloxacin antibacterial susceptibility testing against Mannheimia haemolytica and Pasteurella multocida associated with bovine respiratory disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of enrofloxacin and danofloxacin in premature calves PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of danofloxacin in the treatment of respiratory disease in European cattle PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. avmajournals.avma.org [avmajournals.avma.org]
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